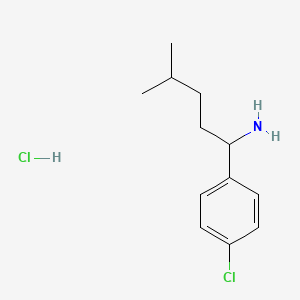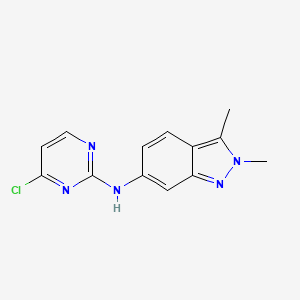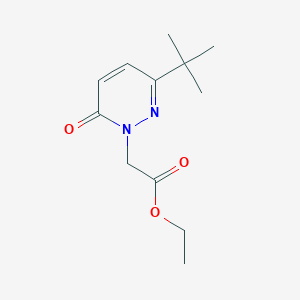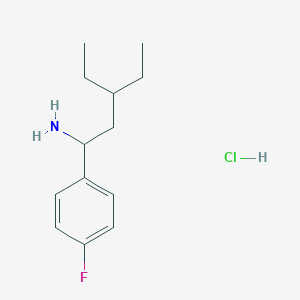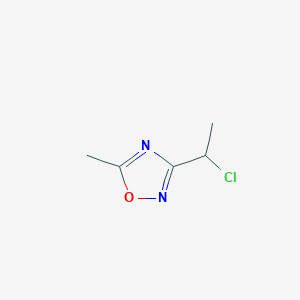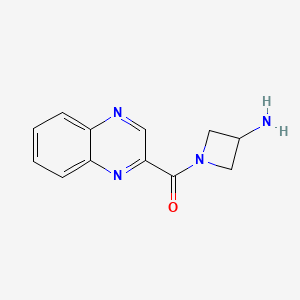
(3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone
Descripción general
Descripción
3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone, commonly referred to as 3-AQM, is a synthetic compound with a wide range of applications in the scientific research field. It is a versatile compound that has been used in various types of experiments, ranging from biochemical to physiological studies. 3-AQM has been found to have a number of advantages and limitations for use in laboratory experiments. In
Aplicaciones Científicas De Investigación
Pharmacological Evaluation as 5-HT3 Receptor Antagonists
A study by Mahesh et al. (2011) synthesized a series of quinoxalin-2-carboxamides, designed as per the pharmacophoric requirements of 5-HT3 receptor antagonists. Among the synthesized compounds, (4-benzylpiperazin-1-yl)(quinoxalin-2-yl)methanone was identified as the most potent compound, demonstrating significant 5-HT3 receptor antagonism (Mahesh, R., Devadoss, T., Pandey, D., & Yadav, S., 2011).
Spectroscopic Properties and Environmental Effects
Al-Ansari (2016) explored the electronic absorption, excitation, and fluorescence properties of two 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, highlighting how solvent polarity and hydrogen-bonding capabilities affect their excited-states and fluorescence (Al-Ansari, I. A. Z., 2016).
Antimicrobial Activity
Vyas et al. (2007) synthesized and tested several quinoxaline-based thiazolidinones and azetidinones for antimicrobial and antifungal activity against various microorganisms, demonstrating the potential of these compounds in combating microbial infections (Vyas, D., Chauhan, N., & Parikh, A., 2007).
Anticancer Activities
Othman et al. (2019) reported the synthesis of new substituted thiophene-quinoline derivatives and their evaluation for anticancer activity. The study identified compounds with potent and selective cytotoxic agents against human cancer cell lines, highlighting the potential of these compounds in cancer therapy (Othman, D. I. A., Selim, K., El-Sayed, M. A., Tantawy, A., Amen, Y., Shimizu, K., Okauchi, T., & Kitamura, M., 2019).
Propiedades
IUPAC Name |
(3-aminoazetidin-1-yl)-quinoxalin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c13-8-6-16(7-8)12(17)11-5-14-9-3-1-2-4-10(9)15-11/h1-5,8H,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKUIJRHUGFTCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,5-Dimethyl-1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1489946.png)
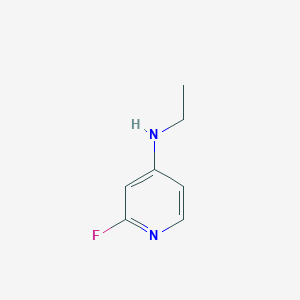
![N-(azetidin-3-yl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1489951.png)
![N-(azetidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B1489952.png)

